molecular formula C9H10INO2 B1272667 3-Amino-3-(3-iodophenyl)propanoic acid CAS No. 299169-95-2

3-Amino-3-(3-iodophenyl)propanoic acid

Cat. No. B1272667
M. Wt: 291.09 g/mol
InChI Key: ZBOWULRIADNEHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-amino-3-(3-iodophenyl)propanoic acid and its derivatives has been explored in various studies. For instance, derivatives of β-amino acids with aromatic substituents have been synthesized using the Hantzsch method, which involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with other reagents to introduce the desired aromatic groups . Similarly, the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs has been reported, where the carboxyamide side chain was explored for biological activity, indicating a methodical approach to modifying the core structure for specific receptor targeting . Additionally, the synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate and its enantiomers has been achieved, with subsequent separation and protection of the amino acid enantiomers .

Molecular Structure Analysis

The molecular structure of related β-amino acids has been studied using computational methods such as Density Functional Theory (DFT). For example, the zwitterionic monomer and dimer structures of 3-Amino-3-(4-fluorophenyl)propionic acid have been computed, revealing intra- and intermolecular hydrogen bonds that are critical to the stability of the molecule . These computational models are supported by experimental IR and Raman spectroscopy data, providing a comprehensive understanding of the molecular structure and its electronic properties .

Chemical Reactions Analysis

The chemical reactivity of β-amino acids and their derivatives has been explored in various contexts. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and its phosphonic and sulfonic acid derivatives demonstrates the versatility of these compounds in forming different functional groups . Moreover, the preparation of racemic 2-amino-3-(heteroaryl)propanoic acids showcases the ability to introduce heteroaryl groups such as furan or thiophene nuclei, which can significantly alter the compound's reactivity and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of β-amino acids are influenced by their molecular structure and the nature of their substituents. The presence of aromatic and heterocyclic substituents can affect properties such as solubility, melting point, and stability. For instance, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate reveals the importance of hydrogen bonding in the solid state, which can impact the compound's solubility and crystallization behavior . The introduction of halogen atoms, such as iodine or chlorine, can also influence the compound's reactivity and interaction with biological targets .

Scientific Research Applications

Medical Imaging

  • Renal Insufficiency in Imaging : Iopanoic acid, a compound related to 3-amino-3-(3-iodophenyl)propanoic acid, is used in cholecystography for x-ray contrast. However, its double dose has been associated with renal insufficiency in some cases (R. René & S. Mellinkoff, 1959).

Chemical Synthesis

  • Polybenzoxazine Development : 3-(4-Hydroxyphenyl)propanoic acid, similar to 3-amino-3-(3-iodophenyl)propanoic acid, is used in the synthesis of polybenzoxazine, showing potential for various material science applications (Acerina Trejo-Machin et al., 2017).
  • Synthesis of Fluorophenanaline Precursor : The synthesis of diaryliodonium salts from 2-amino-3-(4-iodophenyl)propanoic acid provides precursors for the synthesis of fluorophenalanine, useful in PET imaging (Zhou Pan-hon, 2015).
  • Synthesis of Heteroarylpropanoic Acids : Racemic 2-amino-3-(heteroaryl)propanoic acids, related to 3-amino-3-(3-iodophenyl)propanoic acid, are synthesized for applications in pharmaceuticals and materials (T. Kitagawa et al., 2004).

Biological Applications

  • Platinum Complexes Synthesis : Amino acids like 3-amino-3-(4-propyl-3-(thiophen-2-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid are used to create platinum complexes with potential cancer treatment applications (C. Riccardi et al., 2019).

Material Science

  • Modification of Hydrogels : Amino compounds like 2-amino-3-(4-hydroxyphenyl) propanoic acid are used to modify hydrogels in PVA/AAc copolymers, with potential medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

Corrosion Inhibition

  • Corrosion Inhibitors for Steel : Schiff bases derived from amino acids like 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid are effective corrosion inhibitors for mild steel in acidic solutions, with potential industrial applications (N. Gupta et al., 2016).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

3-amino-3-(3-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOWULRIADNEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378228
Record name 3-amino-3-(3-iodophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(3-iodophenyl)propanoic acid

CAS RN

299169-95-2
Record name 3-amino-3-(3-iodophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Malonic acid (2.2 g, 21.5 mmol) and 3-iodobenzaldehyde (5 g, 21.5 mmol) were suspended in ethanol (50 mL) and ammonium acetate (1.66 g, 21.5 mmol) was added and the reaction heated to a reflux overnight. The reaction was cooled to room temperature filtered and washed with ethanol followed by ether and dried to afford the product (3.4 g, 11.6 mmol, 54%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 7.80 (s, 1H), 7.64 (dd, J=7.8 Hz, 1H), 7.42 (dd, J=7.6 Hz, 1H), 7.16 (dd, J=7.8 Hz, 1H), 7.14 (dd, J=7.6 Hz, 1H), 4.21 (m, 1H), 2.36 (m, 2H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.66 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Kudo, S Takahashi, A Miyanaga… - ACS Chemical …, 2021 - ACS Publications
Hitachimycin is a macrolactam antibiotic with an (S)-β-phenylalanine (β-Phe) at the starter position of its polyketide skeleton. (S)-β-Phe is formed from l-α-phenylalanine by the …
Number of citations: 5 pubs.acs.org

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